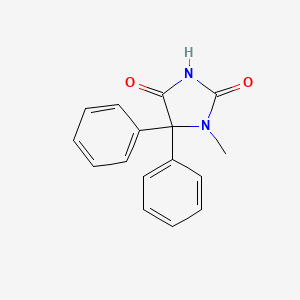

1-methyl-5,5-diphenylimidazolidine-2,4-dione

Descripción general

Descripción

1-methyl-5,5-diphenylimidazolidine-2,4-dione: is a chemical compound belonging to the class of imidazolidinediones This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and two carbonyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5,5-diphenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with urea in the presence of a base, followed by methylation of the resulting intermediate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Substitution Reactions

The compound undergoes substitution at the N3-position (non-methylated nitrogen) due to the electron-withdrawing effects of adjacent carbonyl groups. Key substitution pathways include:

N-Mannich Base Formation

Reaction with secondary amines and formaldehyde under acidic conditions yields N-Mannich bases, enhancing anticonvulsant activity. For example:

-

Reagents : 4-methylpiperazine, formaldehyde, acetic acid

-

Product : 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione

-

Conditions : Reflux in ethanol, 6–8 hours

-

Significance : Derivatives show improved pharmacological profiles, including 4× higher potency in the 6 Hz seizure model compared to phenytoin .

Alkylation/Acylation

Substitution with alkyl halides or acyl chlorides occurs under basic conditions:

| Reagent Type | Example Reagent | Product | Conditions |

|---|---|---|---|

| Alkyl halide | Methyl iodide | N3-methyl derivative | K₂CO₃, DMF, reflux |

| Acyl chloride | Acetyl chloride | N3-acetyl derivative | Pyridine, room temperature |

Hydrolysis Reactions

The imidazolidine-2,4-dione ring undergoes hydrolytic cleavage under alkaline conditions:

Base-Catalyzed Hydrolysis

-

Mechanism : Nucleophilic attack by hydroxide at C2 carbonyl, forming a tetrahedral intermediate. Rate-limiting step involves intermediate decomposition .

-

Products : Ureidocarboxylic acids (e.g., 2-(phenylcarbamoyl)-2-phenylpropanoic acid) .

-

Kinetic Data :

Structural Rearrangements

In anhydrous phosphoric acid, the compound forms intermediates that undergo ring expansion:

-

Intermediate : Phosphate of 4-methyl-4-phenyl-2-phenylimino-5-imino-4,5-dihydro-1,3-oxazole .

-

Rearrangement : Converts to phosphate of 5-methyl-4-imino-3,5-diphenylimidazolidin-2-one .

-

Hydrolysis : Yields 5-methyl-3,5-diphenylimidazolidine-2,4-dione derivatives .

Substitution vs. Hydrolysis

| Reaction Type | Key Reagents | Primary Product | Application |

|---|---|---|---|

| N-Mannich | Amines, HCHO | Anticonvulsant derivatives | Drug design |

| Hydrolysis | NaOH/H₂O | Ureidocarboxylic acids | Metabolic studies |

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to create diverse chemical libraries for drug discovery and material science applications. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of numerous derivatives with distinct properties .

Biology

Biologically, 1-methyl-5,5-diphenylimidazolidine-2,4-dione is studied for its potential bioactive properties . It can act as a scaffold for developing enzyme inhibitors and receptor modulators. Research indicates that it influences cellular functions by modulating signaling pathways and gene expression . Notably, derivatives of this compound have shown promise in treating neurological disorders due to their anticonvulsant activity .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential . These derivatives exhibit various pharmacological activities including:

- Anticonvulsant Effects : The compound is structurally related to phenytoin, a well-known antiepileptic drug. Studies have demonstrated its efficacy in treating generalized tonic-clonic seizures and focal motor seizures .

- Anti-inflammatory Properties : Certain derivatives have been identified as potential anti-inflammatory agents .

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of some derivatives against various bacterial strains .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials due to its stability and reactivity. Its application extends to corrosion inhibition in mild steel exposed to acidic environments . The compound's ability to form stable complexes with metals enhances its utility in protective coatings.

Case Study 1: Anticonvulsant Activity

A study focused on synthesizing new hybrid compounds combining imidazolidin-2,4-dione with morpholine rings demonstrated enhanced anticonvulsant activity compared to traditional treatments. The research indicated that these compounds could potentially serve as broad-spectrum anticonvulsants with fewer side effects than existing medications .

Case Study 2: Corrosion Inhibition

Research investigating the corrosion inhibition properties of 5,5-diphenylimidazolidine-2,4-dione revealed that it effectively protects mild steel in acidic solutions. Experimental results showed significant reductions in corrosion rates when the compound was applied, supporting its use in industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables drug discovery and material science |

| Biology | Scaffold for enzyme inhibitors | Modulates cellular functions and gene expression |

| Medicine | Anticonvulsant, anti-inflammatory | Effective against seizures; potential anti-inflammatory properties |

| Industry | Specialty chemicals production | Effective corrosion inhibitor in acidic environments |

Mecanismo De Acción

The mechanism of action of 1-methyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparación Con Compuestos Similares

2,4-Imidazolidinedione, 5,5-dimethyl-: This compound has two methyl groups instead of the diphenyl substitution, leading to different chemical properties and applications.

2,4-Imidazolidinedione, 5-ethyl-5-methyl-:

Uniqueness: 1-methyl-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Actividad Biológica

1-Methyl-5,5-diphenylimidazolidine-2,4-dione, also known as methyl phenytoin, is a derivative of the well-known anticonvulsant phenytoin. This compound has gained attention due to its potential biological activities and applications in pharmacology. The purpose of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol. The structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, two phenyl groups at position 5, and a methyl group attached to one of the nitrogen atoms (N1) .

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.29 g/mol |

| Melting Point | 294-296 °C |

| Crystal Structure | Hydrogen bonds and C-H···π interactions |

Anticonvulsant Properties

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticonvulsant activity. The parent compound phenytoin is widely recognized for its effectiveness in treating epilepsy by stabilizing neuronal membranes and inhibiting sodium channels . The methylation at the N1 position in this compound may modify its pharmacological profile, potentially enhancing its efficacy or altering its side effects .

Case Study: Anticonvulsant Screening

A study synthesized various N-Mannich bases derived from imidazolidine-2,4-dione and evaluated their anticonvulsant properties using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compound exhibited effective seizure control with reduced toxicity compared to traditional anticonvulsants .

Other Biological Activities

Beyond anticonvulsant effects, imidazolidine derivatives have been investigated for other pharmacological activities:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell growth through mechanisms involving topoisomerase inhibition .

- Antimicrobial Effects : Studies have reported varying degrees of antibacterial activity against several pathogens .

- Antioxidant Properties : Certain derivatives demonstrate antioxidant effects that may contribute to their therapeutic potential in oxidative stress-related conditions .

Table 2: Summary of Biological Activities

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may act similarly to phenytoin by modulating sodium channels and stabilizing neuronal excitability. This action is crucial for preventing seizures and may extend to other therapeutic effects observed in various studies .

Propiedades

IUPAC Name |

1-methyl-5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-15(20)17-14(19)16(18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFHNALJPCMIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346676 | |

| Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6859-11-6 | |

| Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.